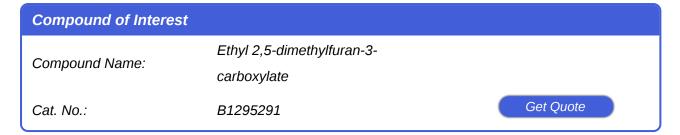


Application Notes and Protocols: Electrophilic Substitution on the Furan Nucleus

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For Researchers, Scientists, and Drug Development Professionals

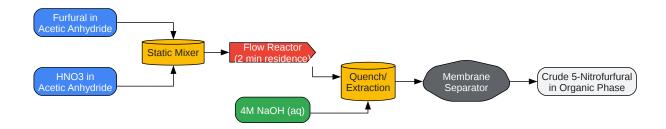
These notes provide a comprehensive overview of the principles and practices governing electrophilic substitution reactions on the furan nucleus. Furan's high reactivity and specific regioselectivity present unique challenges and opportunities in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.

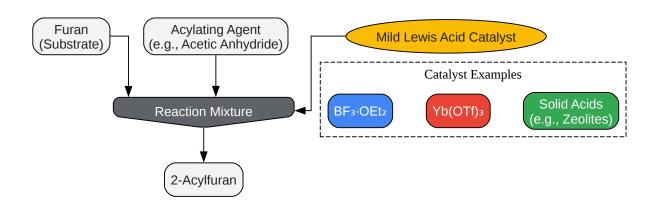
Core Principles of Reactivity and Regioselectivity

Furan is a π -electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution. Its reactivity is significantly higher than that of benzene, with reactions proceeding approximately 6 x 10¹¹ times faster[1]. This heightened reactivity is due to the participation of the oxygen atom's lone pair of electrons in the aromatic sextet, which increases the electron density of the ring carbons[1][2].

Regioselectivity: Electrophilic attack preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, rendering it less stable[1][3][4][5]. Consequently, C2-substituted products are predominantly formed.







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